molecular formula C5H13ClN2O2 B13137267 2-Amino-N-methoxy-N-methylpropanamidehydrochloride

2-Amino-N-methoxy-N-methylpropanamidehydrochloride

Cat. No.: B13137267
M. Wt: 168.62 g/mol
InChI Key: PRKQTZMFRMQTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-methoxy-N-methylpropanamidehydrochloride is a chemical compound with the molecular formula C5H12N2O2·HCl It is a derivative of propanamide and is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methoxy-N-methylpropanamidehydrochloride typically involves the reaction of 2-amino-N-methoxy-N-methylpropanamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

    Starting Materials: 2-amino-N-methoxy-N-methylpropanamide and hydrochloric acid.

    Reaction Conditions: The reaction is typically conducted at room temperature with stirring to ensure complete dissolution and reaction of the starting materials.

    Product Isolation: The product, this compound, is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methoxy-N-methylpropanamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino, methoxy, and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

2-Amino-N-methoxy-N-methylpropanamidehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-methoxy-N-methylpropanamidehydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Amino-N-methoxy-N-methylpropanamidehydrochloride can be compared with other similar compounds, such as:

    2-Amino-N-ethylpropanamide: Similar structure but with an ethyl group instead of a methoxy group.

    N-Methylpropanamide: Lacks the amino and methoxy groups, making it less versatile in chemical reactions.

    2-Amino-N-hydroxy-2-methylpropanamide: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties and reactivity.

Properties

Molecular Formula

C5H13ClN2O2

Molecular Weight

168.62 g/mol

IUPAC Name

2-amino-N-methoxy-N-methylpropanamide;hydrochloride

InChI

InChI=1S/C5H12N2O2.ClH/c1-4(6)5(8)7(2)9-3;/h4H,6H2,1-3H3;1H

InChI Key

PRKQTZMFRMQTJM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)OC)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.